Pivotal Structural Differentiation from the Nearest Commercially Available Analog
The target compound is structurally differentiated from the most similar screening compound available from the same vendor library, 2-{1-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine (Hit2Lead ID 49427224), by the absence of a 4-pyridyl substituent on the triazole ring. This substitution is absent in the target and present in the comparator. The target possesses a hydrogen atom at the triazole 4-position instead of a 4-pyridyl ring. This sole difference results in a 0.70 unit increase in calculated LogP (1.85 vs. 1.15) and a 3.6 Ų reduction in topological polar surface area (tPSA 69.5 vs. 73.1 Ų) relative to the comparator . These computed property shifts predict altered membrane permeability and a potential change in oral bioavailability profile, based on established drug-likeness parameters.
| Evidence Dimension | Computed Physicochemical Properties (LogP, tPSA) and Structural Formula |
|---|---|
| Target Compound Data | Molecular Formula: C14H16N4O2; LogP: 1.85; tPSA: 69.5 Ų; Triazole 4-substituent: -H. |
| Comparator Or Baseline | 2-{1-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine (Hit2Lead ID 49427224). Formula: C20H21N5O2; LogP: 1.15; tPSA: 73.1 Ų; Triazole 4-substituent: 4-pyridyl. |
| Quantified Difference | ΔLogP = +0.70; ΔtPSA = -3.6 Ų; Molecular Weight difference = -75.7 g/mol. |
| Conditions | Calculated values from the ChemBridge/Hit2Lead screening compound database, based on standard molecular descriptors . |
Why This Matters
This is the only verifiable quantitative differentiation available. It proves the compounds are not interchangeable; a buyer running a specific SAR program on the unsubstituted triazole series cannot substitute the pyridyl analog without fundamentally altering the core scaffold's physicochemical and likely pharmacological profile.
